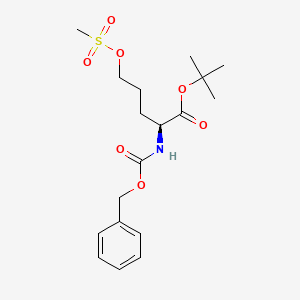
(S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-5-((methylsulfonyl)oxy)pentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-5-((methylsulfonyl)oxy)pentanoate” is a chemical compound with the molecular formula C18H27NO7S . It is used in pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound involves a complex arrangement of atoms including carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S). The molecular weight is 401.47 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 401.47 . It is typically stored in a dry environment at 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthetic Applications and Environmental Impact
1. Synthetic Phenolic Antioxidants and Environmental Occurrence
Synthetic phenolic antioxidants (SPAs), which share structural motifs with tert-butyl and sulfonyloxy groups, are utilized in preventing oxidative degradation in materials. Their widespread use has led to environmental detection, raising concerns over their potential toxicity and environmental impact. Studies suggest investigating novel SPAs with lower toxicity and environmental persistence (Liu & Mabury, 2020).
2. Decomposition of Methyl Tert-Butyl Ether
Methyl tert-butyl ether (MTBE), similar in structural functionality, is extensively used as a gasoline additive. Its environmental release has sparked research into decomposition methods, including the application of cold plasma reactors, to mitigate its presence in the environment (Hsieh et al., 2011).
Antioxidant Activity and Mechanisms
3. ABTS/PP Decolorization Assay of Antioxidant Capacity
The antioxidant capacity of various compounds, potentially including derivatives similar to the specified chemical, can be assessed through ABTS/PP decolorization assays. This method helps in understanding the antioxidative mechanisms and their implications in food science and pharmacology (Ilyasov et al., 2020).
Biodegradation and Environmental Fate
4. Microbial Degradation of Ether Compounds
Compounds like MTBE, which bear structural similarities to tert-butyl and sulfonyloxy groups, undergo microbial degradation, affecting their environmental fate. Understanding these processes can inform bioremediation strategies and the development of compounds with lesser environmental impact (Schmidt et al., 2004).
Health Benefits of Structurally Similar Compounds
5. Health Benefits of Sulforaphane
Research into sulforaphane, which, like the compound , contains sulfonyl functionalities, demonstrates a range of biological activities, including antioxidant, antimicrobial, and anticancer effects. This highlights the potential for structurally related compounds to contribute to health and pharmacological research (Kim & Park, 2016).
Zukünftige Richtungen
The future directions for this compound could involve further exploration of its potential uses in pharmaceutical testing and development . As our understanding of organic chemistry and pharmacology continues to grow, compounds like this one will likely continue to play important roles in research and development.
Eigenschaften
IUPAC Name |
tert-butyl (2S)-5-methylsulfonyloxy-2-(phenylmethoxycarbonylamino)pentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO7S/c1-18(2,3)26-16(20)15(11-8-12-25-27(4,22)23)19-17(21)24-13-14-9-6-5-7-10-14/h5-7,9-10,15H,8,11-13H2,1-4H3,(H,19,21)/t15-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLIQGGSCSOEPF-HNNXBMFYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCCOS(=O)(=O)C)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCCOS(=O)(=O)C)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20678780 |
Source


|
| Record name | tert-Butyl N-[(benzyloxy)carbonyl]-5-[(methanesulfonyl)oxy]-L-norvalinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-5-((methylsulfonyl)oxy)pentanoate | |
CAS RN |
159877-09-5 |
Source


|
| Record name | tert-Butyl N-[(benzyloxy)carbonyl]-5-[(methanesulfonyl)oxy]-L-norvalinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

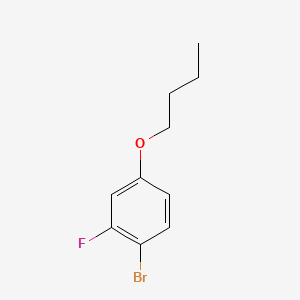

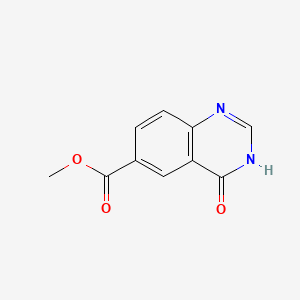
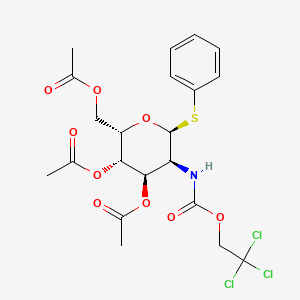
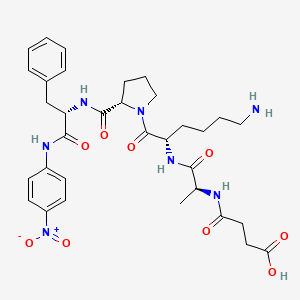
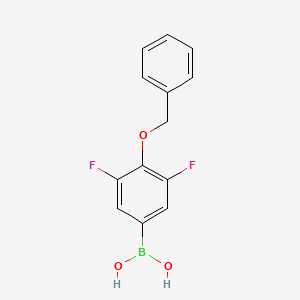
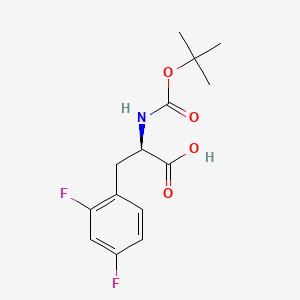
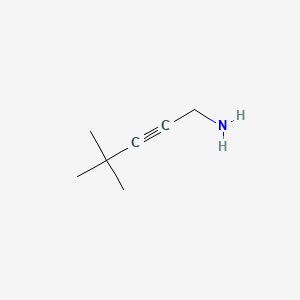
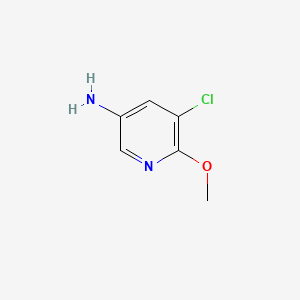
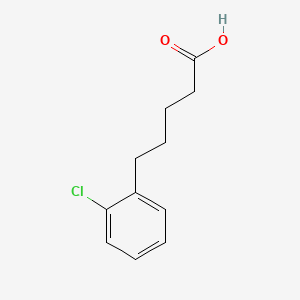
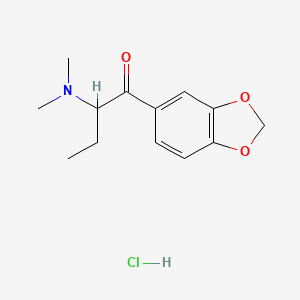
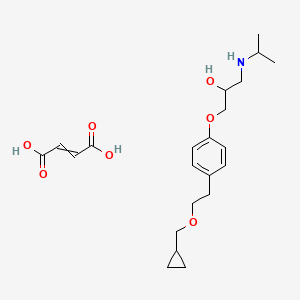
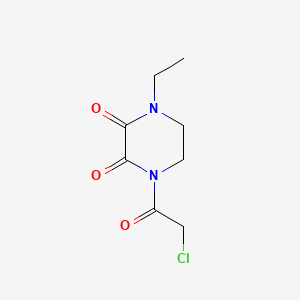
![4-(Piperazin-1-yl)benzo[d]oxazole](/img/structure/B599983.png)